ATCase Inhibition Potency: Phosphonoacetamide vs. N-Methyl Phosphonoacetamide
Phosphonoacetamide exhibits a 2.3-fold greater inhibitory potency against Escherichia coli aspartate carbamoyltransferase (ATCase, EC 2.1.3.2) compared to its N-methylated analog. The Ki value for phosphonoacetamide is 0.66 mM, whereas N-methyl phosphonoacetamide has a Ki of 1.54 mM, indicating that the free amide hydrogen is a critical pharmacophore for binding [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.66 mM (Phosphonoacetamide) |
| Comparator Or Baseline | Ki = 1.54 mM (N-methyl phosphonoacetamide) |
| Quantified Difference | Phosphonoacetamide is 2.33-fold more potent (lower Ki) |
| Conditions | E. coli ATCase, biochemical assay, reference 485837, as compiled in the BRENDA database. |
Why This Matters
For researchers studying ATCase or related carbamoyl phosphate-utilizing enzymes, using phosphonoacetamide provides immediate, quantifiably superior target engagement compared to the N-methyl analog, ensuring more robust inhibition at equivalent concentrations.
- [1] BRENDA Enzyme Database. (2026). Search Ki Value [mM] for EC 2.1.3.2 (Aspartate carbamoyltransferase). Reference 485837. View Source
